5-bromo-6-fluoro-1-methyl-1H-indazole
Overview
Description
“5-bromo-6-fluoro-1-methyl-1H-indazole” is a chemical compound with the molecular weight of 215.02 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11)
.
Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 215.02 .
Scientific Research Applications
Synthesis and Chemical Properties
5-bromo-6-fluoro-1-methyl-1H-indazole has been studied for its regioselective protection and subsequent reactions with amines. Under different conditions, it undergoes selective protection at N-1 or N-2, leading to novel derivatives through Buchwald reactions. This property facilitates its use in the synthesis of complex organic compounds (Slade et al., 2009).
Photostable NIR Probe for Mitochondria
A study introduced a large library of donor-acceptor-type biheteroaryl fluorophores, named Indazo-Fluors, through the palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles with electron-rich heteroarenes. Among these, a compound exhibiting near-infrared (NIR) fluorescence specifically targeted mitochondria, offering potential applications in in vivo mitochondria imaging due to its superior photostability and low cytotoxicity (Cheng et al., 2016).
Metabolic Profiling in Synthetic Cannabinoids
The compound's structural analogs have been investigated for their metabolic profiles in the context of synthetic cannabinoids. For example, AMB and its fluoro analog 5F-AMB underwent metabolic stability studies and hepatocyte incubations to identify phase I and II metabolites. This research aids in understanding the metabolic pathways and potential toxicological profiles of new psychoactive substances (Andersson et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-6-fluoro-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHEKOPCWVHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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